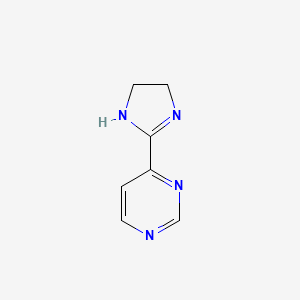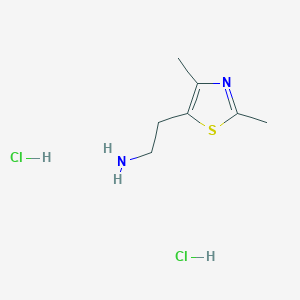
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and an ethanamine side chain. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced via nucleophilic substitution reactions, where the thiazole derivative reacts with an appropriate amine.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the ethanamine side chain.
Substitution: Both the thiazole ring and the ethanamine side chain can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is often used in cell viability assays, such as the MTT assay, where it serves as a substrate that is metabolized by living cells to form a colored product.
Industry: The compound can be used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride involves its interaction with cellular components. In the context of the MTT assay, the compound is reduced by mitochondrial enzymes in living cells to form a formazan product, which can be quantified to assess cell viability. This reduction process is indicative of the compound’s ability to interact with cellular redox systems.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylthiazol-5-yl)ethan-1-ol: This compound differs by having a hydroxyl group instead of an amine group.
2-(2,4-Dimethylthiazol-5-yl)ethan-1-amine: The free base form without the dihydrochloride salt.
Uniqueness
2-(2,4-Dimethylthiazol-5-yl)ethan-1-aminedihydrochloride is unique due to its specific structure, which allows it to be used in a variety of applications, particularly in biological assays. Its solubility in water, due to the dihydrochloride form, makes it more versatile compared to its free base or other derivatives.
This compound’s versatility and wide range of applications make it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C7H14Cl2N2S |
|---|---|
Molecular Weight |
229.17 g/mol |
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-5-7(3-4-8)10-6(2)9-5;;/h3-4,8H2,1-2H3;2*1H |
InChI Key |
ZPLDPSXWSZPAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B13105656.png)
![2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B13105666.png)


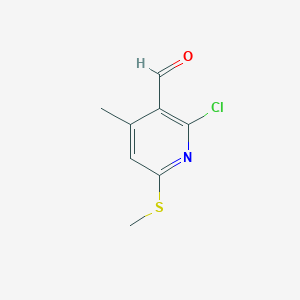
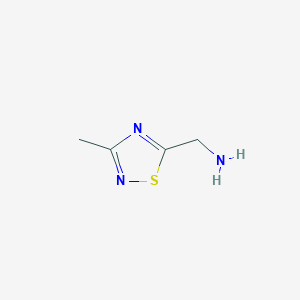
![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
![[2-(2-{[2-(1h-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B13105703.png)
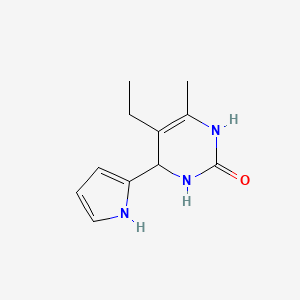

![Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13105732.png)
![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
